Benzoylmethyl disulfide
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Overview
Description
Benzoylmethyl disulfide is an organic compound with the molecular formula C16H14O2S2. It is characterized by the presence of a disulfide bond (S-S) flanked by benzoyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoylmethyl disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of benzoyl chloride with sodium methylthiolate, followed by oxidation with an appropriate oxidizing agent such as hydrogen peroxide or iodine . Another approach involves the direct reaction of benzoyl methyl sulfide with sulfur dichloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative coupling reactions. The use of molecular oxygen as an oxidant in the presence of a catalyst, such as a transition metal complex, is a preferred method due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Benzoylmethyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond yields thiols.
Substitution: The benzoyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzoylmethyl sulfoxide or benzoylmethyl sulfone.
Reduction: Benzoyl thiol and methyl thiol.
Substitution: Various substituted benzoylmethyl derivatives.
Scientific Research Applications
Benzoylmethyl disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Studied for its role in protein folding and stabilization due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of vulcanizers, stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoylmethyl disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures. Additionally, it can undergo redox reactions that modulate cellular redox states and signaling pathways .
Comparison with Similar Compounds
Dimethyl disulfide: Similar in structure but lacks the benzoyl group.
Benzyl disulfide: Contains a benzyl group instead of a methyl group.
Diphenyl disulfide: Contains two phenyl groups instead of benzoyl and methyl groups.
Uniqueness: Benzoylmethyl disulfide is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity compared to other disulfides.
Properties
CAS No. |
2461-75-8 |
---|---|
Molecular Formula |
C16H14O2S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(phenacyldisulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C16H14O2S2/c17-15(13-7-3-1-4-8-13)11-19-20-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
PTEHRJFFCZRFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSSCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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